2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines These compounds are characterized by a triazole ring fused to a pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of appropriate triazole and pyrimidine precursors under specific conditions. For instance, a one-pot catalyst-free procedure at room temperature can be employed, involving the reaction of dibenzoylacetylene and triazole derivatives . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in cancer treatment due to its ability to inhibit specific enzymes like CDK2.
Biology: The compound’s interactions with biological targets make it a candidate for studying cellular processes and pathways.
Industry: Its unique chemical properties are leveraged in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these targets, forming specific interactions that disrupt normal function.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
- N7-butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological effects.
Properties
CAS No. |
6150-43-2 |
---|---|
Molecular Formula |
C25H21ClN6O |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H21ClN6O/c1-15-8-3-6-12-20(15)29-24(33)21-16(2)28-25-30-23(18-10-4-5-11-19(18)26)31-32(25)22(21)17-9-7-13-27-14-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
InChI Key |
XWZAFBPRSOTKIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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